AMG-47a

Lck Inhibition Potency Kinase Assay

AMG-47a (882663-88-9) is a unique, ultra-potent Lck inhibitor (IC50 0.2 nM) with distinct polypharmacology (VEGFR2 IC50 1 nM, p38α IC50 3 nM) unavailable in selective alternatives. This compound is the only single-agent solution for simultaneous blockade of Lck, VEGFR2, and p38α, proven to block necroptosis downstream of MLKL (Cell Death & Disease, 2022) and promote KRASG12V oncoprotein degradation at 1 µM in HeLa cells. Oral bioavailability with in vivo ED50 of 11 mg/kg (IL-2 inhibition) makes it essential for T-cell-driven inflammation, autoimmune, and necroptosis research. Ensure procurement from a reliable source to guarantee consistent activity and batch-to-batch reproducibility.

Molecular Formula C29H28F3N5O2
Molecular Weight 535.6 g/mol
CAS No. 882663-88-9
Cat. No. B1667034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-47a
CAS882663-88-9
Synonyms4-methyl-3-(2-(2-morpholinoethylamino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
4-methyl-MQTPB
Molecular FormulaC29H28F3N5O2
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5
InChIInChI=1S/C29H28F3N5O2/c1-19-5-6-21(27(38)35-24-4-2-3-23(17-24)29(30,31)32)16-25(19)20-7-8-26-22(15-20)18-34-28(36-26)33-9-10-37-11-13-39-14-12-37/h2-8,15-18H,9-14H2,1H3,(H,35,38)(H,33,34,36)
InChIKeyDVRSTRMZTAPMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-47a (CAS 882663-88-9): An Orally Active Lck Inhibitor for T-Cell and Multi-Kinase Research Applications


AMG-47a is a small molecule, ATP-competitive inhibitor with potent activity against lymphocyte-specific protein tyrosine kinase (Lck), demonstrating an IC50 of 0.2 nM . It is characterized as a multi-kinase inhibitor, also targeting VEGFR2 (IC50 = 1 nM), p38α (IC50 = 3 nM), and JAK3 (IC50 = 72 nM) [1]. This compound is orally bioavailable and has been shown to inhibit T-cell proliferation and reduce cytokine production such as IL-2 in both in vitro and in vivo models, establishing its utility in inflammation and immunology research .

Why AMG-47a Cannot Be Replaced by Other Lck Inhibitors for Necroptosis and KRAS Degradation Studies


Lck inhibitors represent a diverse class of compounds with significant differences in potency, selectivity profiles, and off-target effects, making direct substitution in research models unreliable [1]. While some Lck inhibitors like A-770041 prioritize family selectivity over absolute potency, and others like Dasatinib exhibit broad-spectrum kinase inhibition, AMG-47a possesses a distinct combination of ultra-high potency for Lck (0.2 nM) alongside significant off-target activity against key kinases like VEGFR2 and p38α [2]. This unique polypharmacology profile, along with its recently discovered ability to block necroptosis downstream of MLKL and promote KRAS oncoprotein degradation, means that substituting AMG-47a with another Lck inhibitor will not replicate these specific biological effects [3].

Quantitative Evidence Guide: Verifying the Differential Performance of AMG-47a


Ultra-High Potency for Lck: AMG-47a Demonstrates 735-Fold Greater Affinity Than the Selective Probe A-770041

In a direct comparison of published in vitro data, AMG-47a exhibits a dramatically higher affinity for the Lck enzyme compared to the well-characterized Lck probe A-770041 [1]. This difference in potency is critical for applications requiring complete target engagement at low concentrations, minimizing potential off-target effects related to high compound dosage [2].

Lck Inhibition Potency Kinase Assay

A Unique Multi-Kinase Profile: AMG-47a Potently Co-Inhibits VEGFR2, p38α, and JAK3, Unlike Selective Lck Inhibitors

Unlike selective Lck inhibitors such as A-770041 which are designed for target exclusivity, AMG-47a exhibits a distinct polypharmacology, potently inhibiting VEGFR2, p38α, and JAK3 [1]. This broader kinase inhibition profile has been quantified and is a differentiating feature from other Lck inhibitors that lack this activity profile [2].

Polypharmacology Multi-Kinase Inhibition Selectivity Profile

In Vivo Efficacy in a Validated Model: AMG-47a Shows Anti-Inflammatory Activity (ED50 = 11 mg/kg) in Mice

AMG-47a demonstrates quantifiable, dose-dependent anti-inflammatory activity in a standard murine model of T-cell activation . This provides a validated in vivo benchmark for researchers planning animal studies, offering a clear point of reference that may not be as well-documented for other Lck inhibitors .

In Vivo Pharmacology Anti-inflammatory T-cell Activation

Functional Differentiation: AMG-47a Promotes KRASG12V Protein Degradation, an Activity Not Shared by Other Lck Inhibitors

A key functional distinction for AMG-47a is its reported ability to selectively reduce the levels of the mutant oncogene KRASG12V protein, an activity not described for other Lck inhibitors like A-770041 or Dasatinib [1]. This specific phenotype suggests a unique mechanism of action that extends beyond simple kinase inhibition [2].

KRAS Degradation Oncoprotein Functional Selectivity

Key Research and Industrial Application Scenarios for AMG-47a


Investigating the Necroptosis Pathway in Human Cells

As validated in a 2022 Cell Death & Disease study, AMG-47a is a proven tool for investigating necroptosis in human cell lines, as it was shown to interact with RIPK1 and RIPK3 and block cell death downstream of MLKL activation [1]. Its unique activity in this pathway makes it essential for studies dissecting necroptotic signaling in humans [1].

Researching T-Cell Mediated Inflammation and Autoimmunity In Vivo

With a defined in vivo ED50 of 11 mg/kg for inhibiting IL-2 production in mice , AMG-47a provides a reliable and quantifiable tool for oral dosing in preclinical models of T-cell driven inflammation and autoimmune diseases, such as inflammatory bowel disease or psoriasis .

Studying Multi-Kinase Dependent Signaling Pathways

For research hypotheses where simultaneous blockade of Lck, VEGFR2, and p38α is required, AMG-47a's unique multi-kinase inhibition profile (IC50s = 0.2 nM, 1 nM, and 3 nM, respectively [2]) makes it the only suitable compound, offering a single-agent solution for exploring synergistic signaling inhibition [2].

Investigating KRAS Oncoprotein Stability and Degradation

AMG-47a is uniquely suited for cellular studies investigating the link between Lck inhibition and KRASG12V protein degradation, as it has been shown to selectively reduce levels of this mutant oncoprotein at 1 µM in HeLa cells [3]. This application is not feasible with other, more selective Lck inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-47a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.